molecular formula C20H23N3O4 B2877893 Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 2034324-69-9

Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No. B2877893
CAS RN: 2034324-69-9
M. Wt: 369.421
InChI Key: YXJJNXGTYZESAN-UHFFFAOYSA-N
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Description

“Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate” is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized in various fields such as pharmaceuticals, organic synthesis, and material science. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular structure of “this compound” is unique and enables it to be utilized in various fields such as pharmaceuticals, organic synthesis, and material science.


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis Techniques

Innovative synthesis methods have been developed for compounds related to Methyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate, contributing to the field of organic chemistry by providing efficient routes to complex molecules. For instance, a novel one-pot synthesis approach for 2-aminopyrimidinones demonstrates the capacity for creating structurally related compounds through a three-component reaction involving benzaldehyde derivatives and guanidinium carbonate, facilitating the exploration of pyrimidinone derivatives with potential pharmaceutical applications (Bararjanian et al., 2010).

Herbicidal Applications

Research into derivatives of pyrimidine, such as ZJ0273, a compound with structural similarities, underscores the herbicidal potential of these chemicals. ZJ0273, utilized for weed control, has been studied for its synthesis, including the creation of radioactively labeled versions to investigate its environmental behavior and mode of action, showcasing the application of this compound related compounds in agricultural sciences (Yang et al., 2008).

Heterocyclic Chemistry

The compound's utility extends to the creation of heterocyclic systems, which are crucial in medicinal chemistry. For example, its analogs have been used to synthesize various heterocyclic compounds, including pyrido-[1,2-a]pyrimidin-4-ones, demonstrating the chemical's versatility in creating biologically active molecules with potential therapeutic applications (Selič et al., 1997).

Crystallography and Structural Analysis

Structural analysis and crystallography studies, such as those examining risperidone chloride hydrate, provide insight into the molecular conformation and intermolecular interactions of related compounds. These studies are fundamental in understanding the physical and chemical properties of potential pharmaceuticals, guiding the development of new drugs with optimized efficacy and safety profiles (Wang & Pan, 2006).

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life .

properties

IUPAC Name

methyl 4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-12-18(22-14(2)21-13)27-17-8-10-23(11-9-17)19(24)15-4-6-16(7-5-15)20(25)26-3/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJJNXGTYZESAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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